molecular formula C18H20N2O2 B11724702 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol

4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol

Cat. No.: B11724702
M. Wt: 296.4 g/mol
InChI Key: LKXNALRUDYMXNR-UHFFFAOYSA-N
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Description

4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol is an organic compound with a complex structure that includes both hydrazone and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol typically involves the condensation of 4-hydroxyacetophenone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The hydrazone group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol is unique due to its combination of phenol and hydrazone functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[C-ethyl-N-[1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol

InChI

InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3

InChI Key

LKXNALRUDYMXNR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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